REACTION_SMILES
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[BH4-:20].[C:1]([CH3:2])(=[O:3])[c:4]1[cH:5][c:6]2[c:7]([o:8]1)[C:9](=[O:19])[c:10]1[cH:11][cH:12][cH:13][c:14]([OH:18])[c:15]1[C:16]2=[O:17].[CH3:26][CH2:27][OH:28].[CH:22]([Cl:23])([Cl:24])[Cl:25].[Na+:21]>>[CH:1]([CH3:2])([OH:3])[c:4]1[cH:5][c:6]2[c:7]([o:8]1)[C:9](=[O:19])[c:10]1[cH:11][cH:12][cH:13][c:14]([OH:18])[c:15]1[C:16]2=[O:17]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)c1cc2c(o1)C(=O)c1cccc(O)c1C2=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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CC(O)c1cc2c(o1)C(=O)c1cccc(O)c1C2=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |